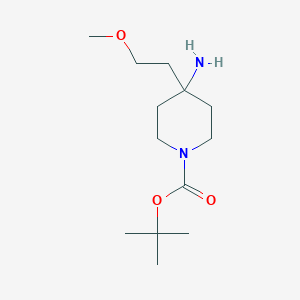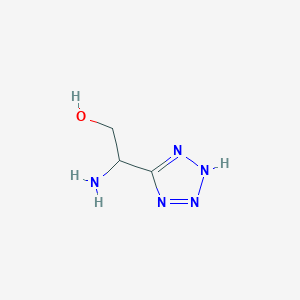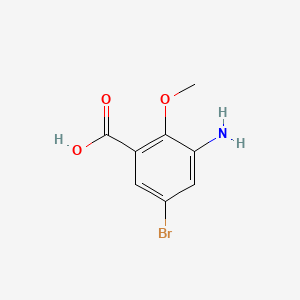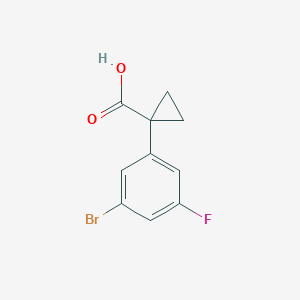
2-(Boc-amino)-2-phenylethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-amino)-2-phenylethylamine Hydrochloride is a chemical compound commonly used in organic synthesis. The Boc group, which stands for tert-butoxycarbonyl, is a protecting group for amines. This compound is particularly useful in peptide synthesis and other applications where the protection of the amino group is necessary to prevent unwanted reactions.
Wirkmechanismus
Target of Action
It’s known that boc-protected amines are generally used in organic synthesis, particularly in peptide synthesis .
Mode of Action
The compound acts as a Boc-protected amine . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This allows for the protection of the amine group during reactions, preventing it from reacting with other compounds in the mixture .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of complex organic molecules, including peptides . Therefore, it can be inferred that this compound may play a role in various biochemical pathways involved in peptide synthesis.
Pharmacokinetics
As a boc-protected amine, it’s likely to have good stability and resistance to degradation, which could potentially influence its bioavailability .
Result of Action
The result of the action of 2-(Boc-amino)-2-phenylethylamine Hydrochloride is the protection of the amine group in the compound, preventing it from reacting with other compounds in the mixture . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of conditions, but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-phenylethylamine Hydrochloride typically involves the protection of the amino group with the Boc group. This is achieved by reacting 2-phenylethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Boc-amino)-2-phenylethylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
Reduction Reactions: The compound can be reduced to form primary amines.
Oxidation Reactions: The phenyl group can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Removal of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution: Free amine (2-phenylethylamine)
Reduction: Primary amine derivatives
Oxidation: Oxidized phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(Boc-amino)-2-phenylethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cbz-amino)-2-phenylethylamine Hydrochloride: Uses the carbobenzoxy (Cbz) group as a protecting group.
2-(Fmoc-amino)-2-phenylethylamine Hydrochloride: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group.
Uniqueness
2-(Boc-amino)-2-phenylethylamine Hydrochloride is unique due to the stability of the Boc group under basic conditions and its easy removal under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDOFMYIHYSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
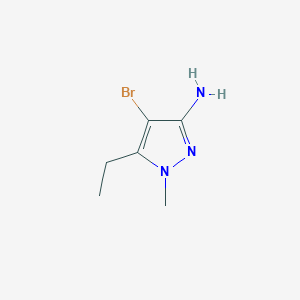
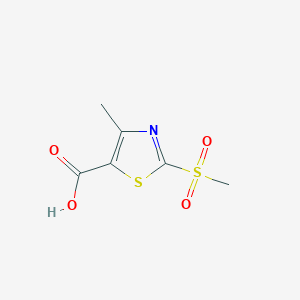

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)


